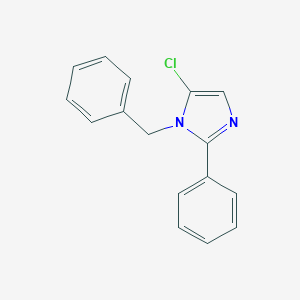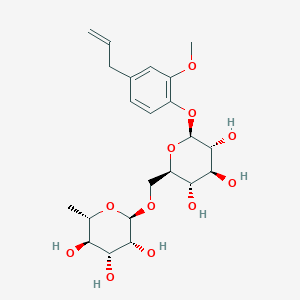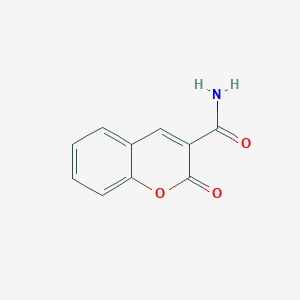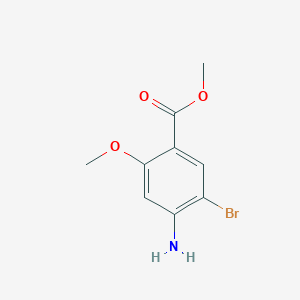![molecular formula C18H15NO2 B182845 4-[(2,4-Dimethylphenyl)amino]naphthalene-1,2-dione CAS No. 69085-38-7](/img/structure/B182845.png)
4-[(2,4-Dimethylphenyl)amino]naphthalene-1,2-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(2,4-Dimethylphenyl)amino]naphthalene-1,2-dione, also known as DANTHRON, is a synthetic organic compound with the molecular formula C20H16N2O2. It is a yellow crystalline powder that is soluble in organic solvents. DANTHRON has been widely used in scientific research due to its unique properties and potential applications.
Mécanisme D'action
The mechanism of action of 4-[(2,4-Dimethylphenyl)amino]naphthalene-1,2-dione is not fully understood, but it is believed to involve the inhibition of DNA synthesis and the induction of cell cycle arrest. 4-[(2,4-Dimethylphenyl)amino]naphthalene-1,2-dione has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-[(2,4-Dimethylphenyl)amino]naphthalene-1,2-dione has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and to induce apoptosis in vitro. 4-[(2,4-Dimethylphenyl)amino]naphthalene-1,2-dione has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
4-[(2,4-Dimethylphenyl)amino]naphthalene-1,2-dione has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is readily available. 4-[(2,4-Dimethylphenyl)amino]naphthalene-1,2-dione is also stable and has a long shelf life. However, it has some limitations, including its low solubility in water and its potential toxicity.
Orientations Futures
For research on 4-[(2,4-Dimethylphenyl)amino]naphthalene-1,2-dione include the development of new synthetic methods, investigation of its potential applications in photodynamic therapy and imaging, and further exploration of its mechanism of action.
Méthodes De Synthèse
4-[(2,4-Dimethylphenyl)amino]naphthalene-1,2-dione can be synthesized through various methods, including condensation reactions, Friedel-Crafts reactions, and oxidative coupling reactions. One of the most commonly used methods is the condensation reaction between 2,4-dimethylaniline and 1,2-naphthoquinone in the presence of an acid catalyst.
Applications De Recherche Scientifique
4-[(2,4-Dimethylphenyl)amino]naphthalene-1,2-dione has been extensively studied for its potential applications in various fields of scientific research. It has been used as a fluorescent probe for the detection of metal ions and as a photosensitizer for photodynamic therapy. 4-[(2,4-Dimethylphenyl)amino]naphthalene-1,2-dione has also been investigated for its anti-tumor and anti-inflammatory properties.
Propriétés
Numéro CAS |
69085-38-7 |
|---|---|
Nom du produit |
4-[(2,4-Dimethylphenyl)amino]naphthalene-1,2-dione |
Formule moléculaire |
C18H15NO2 |
Poids moléculaire |
277.3 g/mol |
Nom IUPAC |
4-(2,4-dimethylanilino)naphthalene-1,2-dione |
InChI |
InChI=1S/C18H15NO2/c1-11-7-8-15(12(2)9-11)19-16-10-17(20)18(21)14-6-4-3-5-13(14)16/h3-10,19H,1-2H3 |
Clé InChI |
ZAGDPSPINVOXCU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC2=CC(=O)C(=O)C3=CC=CC=C32)C |
SMILES canonique |
CC1=CC(=C(C=C1)NC2=CC(=O)C(=O)C3=CC=CC=C32)C |
Autres numéros CAS |
69085-38-7 |
Solubilité |
3.5 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Methyl 2-[2-(2-methoxycarbonylphenyl)ethynyl]benzoate](/img/structure/B182773.png)

![1,2,3-Trifluoro-5-[trans-4-[2-(trans-4-propylcyclohexyl)ethyl]cyclohexyl]benzene](/img/structure/B182776.png)

![3-amino-2-methyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B182780.png)


![[5-(4-Bromophenyl)-2-furyl]methanol](/img/structure/B182785.png)
![N-[4-(furan-2-yl)phenyl]acetamide](/img/structure/B182786.png)